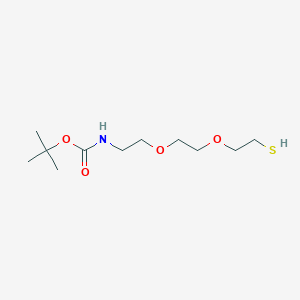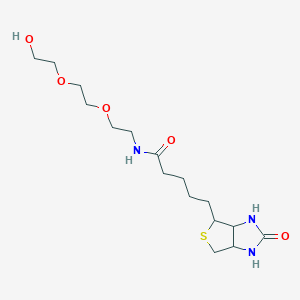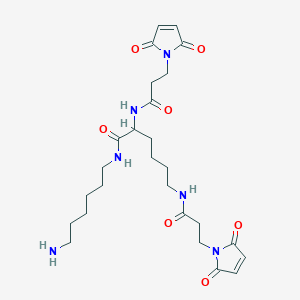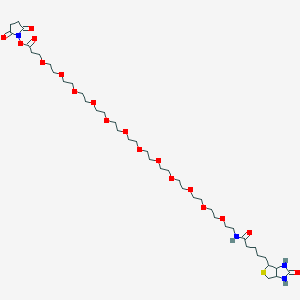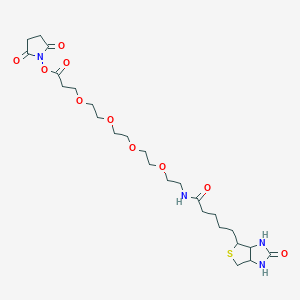
alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) (PEG-WM 10.000 Dalton)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicine
MFCD12545997 is a type of polyethylene glycol (PEG) derivative that has potential applications in medicine . PEGs are widely used in the medical field due to their biocompatibility, low toxicity, and ability to enhance the stability and solubility of drugs . They can be used to modify therapeutic proteins and peptides, improving their pharmacokinetics and reducing their immunogenicity .
Biology
In biology, MFCD12545997 can be used as a cross-linking reagent . The maleimide group can react with thiol groups on proteins, while the succinimidyl ester group can react with amine groups . This makes it useful for conjugating proteins or peptides to PEG, which can enhance their stability and reduce their immunogenicity .
Chemistry
MFCD12545997 can be used in chemistry as a cross-linking reagent . It can be used to modify polymers, creating PEGylated polymers with enhanced properties . For example, PEGylation can increase the solubility of hydrophobic polymers, making them more suitable for use in aqueous environments .
Material Science
In material science, MFCD12545997 can be used to create PEGylated materials with enhanced properties . For example, PEGylation can increase the hydrophilicity of materials, making them more suitable for use in biological environments . PEGylated materials can also have improved mechanical properties, such as increased flexibility and toughness .
Environmental Science
While there’s no direct application of MFCD12545997 found in environmental science, PEGs and their derivatives are generally considered to be environmentally friendly due to their biodegradability . Therefore, materials and products made using MFCD12545997 could potentially have a lower environmental impact compared to those made using non-degradable alternatives .
Pharmaceuticals
Agriculture
While there’s no direct application of MFCD12545997 found in agriculture, PEGs and their derivatives are used in various agricultural applications . For example, they can be used as components in pesticide formulations, enhancing the solubility and stability of the active ingredients . They can also be used in the formulation of fertilizers, enhancing the solubility and availability of nutrients .
Food Industry
In the food industry, PEGs and their derivatives can be used in various applications . For example, they can be used as emulsifiers, stabilizers, and humectants in food products . They can also be used in the formulation of food packaging materials, enhancing their barrier properties and extending the shelf life of food products .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H127N3O35/c74-65(5-8-72-66(75)1-2-67(72)76)71-7-10-81-12-14-83-16-18-85-20-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-42-97-44-46-99-48-50-101-52-54-103-56-58-105-60-62-107-64-63-106-61-59-104-57-55-102-53-51-100-49-47-98-45-43-96-41-39-94-37-35-92-33-31-90-29-27-88-25-23-86-21-19-84-17-15-82-13-11-80-9-6-70(79)108-73-68(77)3-4-69(73)78/h1-2H,3-64H2,(H,71,74) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIQGDBALCIANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H127N3O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

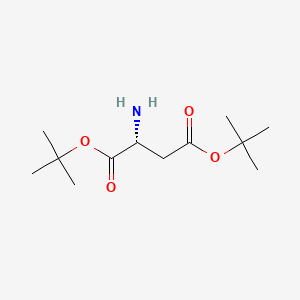
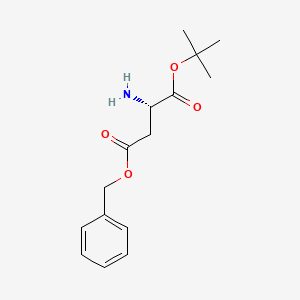

![(1S,4Z,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B7840555.png)
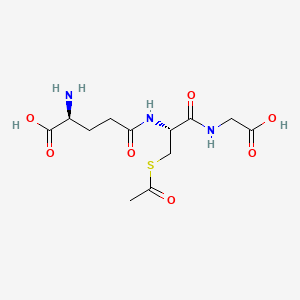
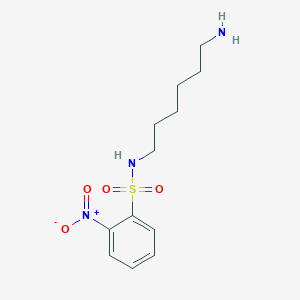
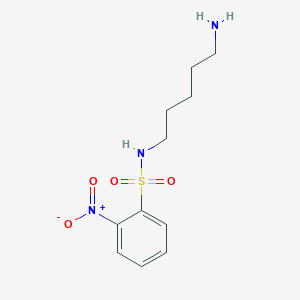
![N-[2-aminoethyl-nona(oxyethylene)]-biotinamide](/img/structure/B7840581.png)
